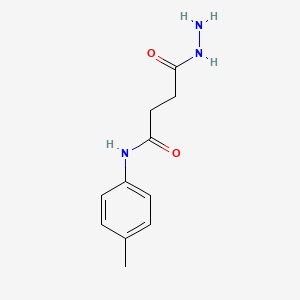

![molecular formula C13H17N3O2 B1345281 叔丁基(1H-吡咯并[2,3-b]吡啶-4-基)甲基氨基甲酸酯 CAS No. 956485-62-4](/img/structure/B1345281.png)

叔丁基(1H-吡咯并[2,3-b]吡啶-4-基)甲基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

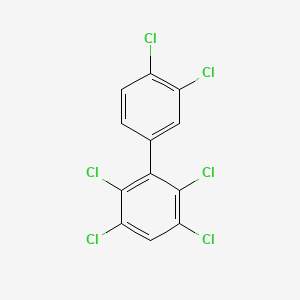

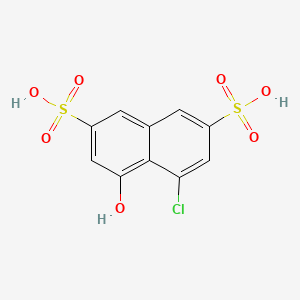

The compound tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate is a chemical of interest in various fields of research, particularly in the development of pharmaceutical agents. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that can include the formation of intermediate products, such as tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . Another example is the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, which involves a one-pot, two-step telescoped sequence starting from readily available materials . These methods could potentially be adapted for the synthesis of tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including X-ray crystallography and NMR spectroscopy. For instance, tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate has been described to have a pyrrolidinone ring in an envelope conformation . Such structural analyses are crucial for understanding the chemical behavior and potential interactions of tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate.

Chemical Reactions Analysis

The reactivity of related compounds can provide insights into possible reactions that tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate might undergo. For example, 3-Hydroxy-1H-pyrrole reacts readily with mild electrophiles at the 2-position . Additionally, the reaction of tert-butyl esters with singlet oxygen has been shown to yield peroxidic intermediates that can further react with nucleophiles to yield substituted pyrroles . These reactions are important for understanding the chemical versatility and potential applications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the crystal and molecular structure of related compounds can be stabilized by intramolecular hydrogen bonds, as seen in the case of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . These properties are essential for predicting the solubility, stability, and reactivity of tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate.

科学研究应用

合成和化学性质

合成途径和中间体:叔丁基(1H-吡咯并[2,3-b]吡啶-4-基)甲基氨基甲酸酯是合成各种N-取代吡咯啉-3-基甲胺类化合物的关键中间体。从己二酸酯出发,已开发出一个高效的七步合成过程,用于合成这种化合物,突显了它在药物中间体生成中的重要性。这种合成途径以其简单性、成本效益和环保性而著称,使其成为大规模生产的有吸引力的选择(Geng Min, 2010)。

区域选择性和反应介质:在一项关于合成1-叔丁基-3(5)-(三氟甲基)-1H-吡唑的研究中,展示了反应介质和区域选择性的重要性。使用特定条件可以实现高区域选择性形成5-三氟甲基-1-叔丁基-1H-吡唑,展示了叔丁基取代化合物在促进选择性化学转化中的多功能性(M. Martins et al., 2012)。

通过闪速真空热解生成不稳定吡咯化合物:通过对叔丁基取代前体进行闪速真空热解,显著产生了不稳定化合物3-羟基-1H-吡咯。这项研究突出了使用叔丁基取代化合物合成不稳定或反应性中间体的潜力,这些中间体可以进一步与亲电试剂发生选择性反应(L. Hill et al., 2009)。

有机合成中的应用

吡咯并[2,3-d]嘧啶衍生物:叔丁基取代化合物与4,6-二氯嘧啶-5-甲醛的反应导致了以前未知的吡咯并[2,3-d]嘧啶衍生物的形成。这项工作不仅展示了叔丁基(1H-吡咯并[2,3-b]吡啶-4-基)甲基氨基甲酸酯衍生物的合成实用性,还为合成潜在的生物活性化合物开辟了新途径(H. Zinchenko et al., 2018)。

N-(吡咯-2-基)胺的高效合成:从5-氨基-1-叔丁基-1H-吡咯-3-碳腈开始合成了一系列N-(吡咯-2-基)胺,展示了叔丁基取代吡咯衍生物作为合成复杂有机分子的前体的潜力。这些化合物的晶体结构揭示了它们的构象和取代对分子性质的影响(M. Macías等,2018)。

水氧化催化剂:使用叔丁基取代吡啶配体合成的一类新的Ru配合物在水氧化反应中表现出有希望的活性。这一应用突显了叔丁基(1H-吡咯并[2,3-b]吡啶-4-基)甲基氨基甲酸酯衍生物在环境和能源相关过程的催化剂开发中的重要性(R. Zong & R. Thummel, 2005)。

属性

IUPAC Name |

tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-14-11-10(9)5-7-15-11/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQHANLFBAKUFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C2C=CNC2=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640147 |

Source

|

| Record name | tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate | |

CAS RN |

956485-62-4 |

Source

|

| Record name | tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。